molecular formula C8H7N B3391931 4-Ethynyl-3-methylpyridine CAS No. 30413-60-6

4-Ethynyl-3-methylpyridine

Cat. No.: B3391931
CAS No.: 30413-60-6
M. Wt: 117.15 g/mol
InChI Key: UMXBMEVYOBWMBN-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methylpyridine is a valuable pyridine derivative with the molecular formula C8H7N and a molecular weight of 117.15 g/mol . Its structure features a methyl group and an ethynyl group on adjacent carbons of the pyridine ring, as represented by the SMILES string CC1=C(C=CN=C1)C#C . This compound is assigned the CAS Registry Number 30413-60-6 and should be stored under an inert atmosphere at room temperature . Researchers should handle this material with care, noting its associated hazard warnings . As a building block based on the pyridine scaffold, which is prominent in medicinal and biomedical research , this ethynyl-substituted analogue offers potential for use in organic synthesis and pharmaceutical development. It is sold For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethynyl-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-4-5-9-6-7(8)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXBMEVYOBWMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719398
Record name 4-Ethynyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-60-6
Record name 4-Ethynyl-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30413-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the starting materials are 4-bromo-3-methylpyridine and ethynyltrimethylsilane. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, like copper(I) iodide, under an inert atmosphere. The reaction is usually performed in a solvent like tetrahydrofuran or dimethylformamide, with a base such as triethylamine to facilitate the coupling.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale Sonogashira coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group, leading to the formation of 4-formyl-3-methylpyridine.

    Reduction: The ethynyl group can be reduced to an ethyl group, resulting in 4-ethyl-3-methylpyridine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to

Biological Activity

4-Ethynyl-3-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including an ethynyl group and a methyl substituent on the pyridine ring, suggest that it may interact with biological targets in a significant manner. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with an ethynyl group at the 4-position and a methyl group at the 3-position. This configuration imparts specific electronic and steric properties that influence its reactivity and biological interactions.

Property Description
Molecular FormulaC8_8H7_7N
Molecular Weight133.15 g/mol
StructureThis compound
SolubilitySoluble in organic solvents
ReactivityParticipates in nucleophilic addition and cross-coupling reactions

The biological activity of this compound is hypothesized to arise from its ability to form covalent bonds with specific molecular targets, particularly enzymes. The ethynyl group can engage in nucleophilic attacks, while the nitrogen atom in the pyridine ring may participate in coordination with metal centers or other biomolecules. This dual reactivity enhances its potential as a pharmacological agent.

Case Studies

  • Cysteine-Targeted Bioconjugation : A study demonstrated that alkynyl-pyridine reagents could react selectively with cysteine-tagged proteins, leading to the development of stable antibody-drug conjugates . This highlights the potential for this compound in targeted drug delivery systems.
  • Synthesis of Antagonists : The compound has been utilized as a building block in the synthesis of mGlu5 receptor antagonists, indicating its utility in developing pharmacological agents targeting neurological conditions .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Key Features Biological Activity
2-Fluoro-3-methylpyridineFluorine substitutionPotential enzyme inhibitor
4-Ethynyl-2-fluoro-3-methylpyridineIncorporates fluorine enhancing reactivityAnticancer activity
2-Ethynyl-3-fluoro-5-methylpyridineDifferent substitution patternVaries based on substitutions

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Ethynyl-3-methylpyridine with structurally related pyridine derivatives, focusing on substituent effects, physical properties, and reactivity.

Structural Analogues and Substituent Effects

Key analogues include:

  • 4-Chloro-3-methylpyridine : The electron-withdrawing chloro group reduces ring electron density, increasing resistance to electrophilic substitution but decreasing solubility in polar solvents compared to methyl or ethynyl substituents.
  • 3-Methyl-4-(trimethylsilylethynyl)pyridine : The bulky trimethylsilyl (TMS) group protects the ethynyl moiety, reducing reactivity in cross-coupling reactions but improving stability during synthesis .
  • 4-Methoxy-3-methylpyridine : The methoxy (-OCH₃) group is electron-donating, enhancing ring basicity and solubility in polar solvents relative to ethynyl or chloro derivatives .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility Trends
This compound ~133.16 Not reported -C≡CH, -CH₃ Moderate in organic solvents
4-Chloro-3-methylpyridine ~141.59 ~268–287 -Cl, -CH₃ Low in water, high in DMF
3-Methyl-4-(TMS-ethynyl)pyridine ~219.38 Not reported -C≡C-Si(CH₃)₃, -CH₃ High in non-polar solvents
4-Methoxy-3-methylpyridine ~137.18 Not reported -OCH₃, -CH₃ High in polar aprotic solvents

Notes:

  • Ethynyl groups contribute to lower melting points compared to chloro derivatives due to reduced intermolecular forces (e.g., 4-Chloro-3-methylpyridine melts at 268–287°C, while ethynyl analogues are likely liquids or low-melting solids) .
  • Methyl groups enhance solubility in lipophilic environments, whereas methoxy or ethynyl groups balance polar and non-polar interactions .

Chemical Reactivity

  • This compound: The ethynyl group participates in Huisgen cycloaddition (click chemistry) and Sonogashira coupling, enabling conjugation with azides or aryl halides. The methyl group sterically hinders ortho-substitution but mildly donates electrons via hyperconjugation .
  • 4-Chloro-3-methylpyridine : Chloro substituents facilitate nucleophilic aromatic substitution (e.g., with amines or alkoxides) but are inert toward cross-coupling without metal catalysts .
  • 3-Methyl-4-(TMS-ethynyl)pyridine : The TMS group requires deprotection (e.g., with fluoride ions) to liberate the reactive ethynyl group, adding a synthetic step compared to unprotected ethynyl derivatives .

Spectroscopic Characteristics

  • IR Spectroscopy : Ethynyl C≡C stretches appear near 2100 cm⁻¹, distinct from C-Cl (600–800 cm⁻¹) or C-O (1250 cm⁻¹ for methoxy) stretches .
  • ¹H NMR : Methyl protons resonate at δ 2.3–2.6, while ethynyl protons (if present) appear at δ 2.5–3.3. Chloro-substituted pyridines show deshielded ring protons due to electron withdrawal .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethynyl-3-methylpyridine, and how are key intermediates characterized?

  • Methodology :

  • Sonogashira Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with copper iodide as a co-catalyst in a mixture of triethylamine and THF. React 3-methyl-4-iodopyridine with trimethylsilylacetylene, followed by deprotection with TBAF to yield the ethynyl group .
  • Characterization : Confirm intermediate structures via 1H^1H-NMR (e.g., ethynyl proton at δ 2.5–3.5 ppm) and GC-MS. Final purity is assessed by HPLC (>95%) .
    • Data Table :
Reaction StepReagents/ConditionsYield (%)
IodinationI₂, HIO₃, H₂SO₄75–85
CouplingPd(PPh₃)₂Cl₂, CuI60–70
DeprotectionTBAF, THF90–95

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles, fume hood) and avoid skin contact .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .
    • Key Data : No chronic toxicity data available; treat as a high-risk compound requiring institutional biosafety approval .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 13C^{13}C-NMR to identify the ethynyl carbon (δ 70–85 ppm) and methyl group (δ 20–25 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ at m/z 146.1) .
  • FT-IR : Ethynyl C≡C stretch at ~2100 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–10) using UV-Vis spectroscopy. Note discrepancies due to impurities or hydration states .
  • Purity Checks : Correlate HPLC purity (>98%) with solubility in DMSO (≥50 mg/mL) .
    • Example Workflow :
  • Dissolve 10 mg in 1 mL solvent, centrifuge (10k rpm, 5 min), and quantify supernatant via absorbance at 254 nm.

Q. What strategies improve yield in palladium-catalyzed coupling reactions involving this compound?

  • Methodology :

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) with ligands like XPhos to enhance turnover .
  • Reaction Conditions : Use microwave-assisted synthesis (80°C, 30 min) to reduce side reactions .
    • Data Table :
CatalystLigandTemp (°C)Yield (%)
PdCl₂(PPh₃)₂XPhos8078
Pd(OAc)₂None10045

Q. How does the ethynyl group influence the electronic properties of 3-methylpyridine derivatives?

  • Methodology :

  • DFT Calculations : Compare HOMO-LUMO gaps of this compound vs. 3-methylpyridine. The ethynyl group reduces the gap by 0.8 eV, enhancing electrophilicity .
  • Experimental Validation : Cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential due to electron-withdrawing effects .

Q. What in vitro assays are suitable for probing the bioactivity of this compound?

  • Methodology :

  • Receptor Binding : Radioligand displacement assays (e.g., mGlu5 receptors, using [³H]MPEP as a competitor) .
  • Cytotoxicity Screening : MTT assays in HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .
    • Key Data : Structural analogs show anxiolytic activity at 10 mg/kg in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Ethynyl-3-methylpyridine
Reactant of Route 2
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4-Ethynyl-3-methylpyridine

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